molecular formula C8H9N5 B009382 3-(1-Methyl-1H-tetrazol-5-yl)anilin CAS No. 101258-12-2

3-(1-Methyl-1H-tetrazol-5-yl)anilin

Katalognummer: B009382
CAS-Nummer: 101258-12-2
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: VBBAMBIEAFCKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline structure. One common method includes the cycloaddition reaction of nitriles with azides under acidic conditions . Another approach involves the reaction of primary amines with sodium azide and triethyl orthoformate .

Industrial Production Methods: Industrial production methods for 3-(1-methyl-1H-tetrazol-5-yl)aniline are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .

Biologische Aktivität

3-(1-methyl-1H-tetrazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-(1-methyl-1H-tetrazol-5-yl)aniline features a tetrazole ring, which is known for its ability to interact with biological targets, particularly in the field of drug discovery. The presence of the tetrazole moiety often enhances the compound's solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Pharmacological Activities

The biological activities of 3-(1-methyl-1H-tetrazol-5-yl)aniline can be categorized into several key areas:

Antiallergic Activity

Research indicates that derivatives of tetrazole compounds, including 3-(1-methyl-1H-tetrazol-5-yl)aniline, exhibit significant antiallergic properties. For instance, related compounds have been shown to inhibit the release of histamine and other inflammatory mediators involved in allergic responses, making them potential candidates for treating conditions such as asthma and allergic rhinitis .

Antimicrobial Activity

Studies have demonstrated that compounds containing tetrazole rings possess antimicrobial properties. In vitro assays revealed that 3-(1-methyl-1H-tetrazol-5-yl)aniline exhibited activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Emerging evidence suggests that 3-(1-methyl-1H-tetrazol-5-yl)aniline may have anticancer properties. It has been implicated in the inhibition of specific protein kinases involved in cancer cell proliferation and survival. In particular, its role as a Syk kinase inhibitor has been highlighted, which could provide therapeutic benefits in treating certain types of malignancies .

The mechanisms through which 3-(1-methyl-1H-tetrazol-5-yl)aniline exerts its biological effects are multifaceted:

  • Inhibition of Protein Kinases : The compound's ability to inhibit Syk protein kinase has been linked to its antiallergic and anticancer effects. By blocking this pathway, the compound can reduce inflammatory responses and impede tumor growth .
  • Modulation of Inflammatory Mediators : It appears to interfere with the signaling pathways that lead to the release of pro-inflammatory cytokines and mediators such as histamine, thus providing relief in allergic conditions .

Case Studies

Several case studies have explored the efficacy of 3-(1-methyl-1H-tetrazol-5-yl)aniline:

  • Asthma Treatment : A study involving animal models demonstrated that treatment with a tetrazole derivative significantly reduced airway hyperreactivity and inflammation associated with asthma. The results indicated a reduction in eosinophil infiltration and cytokine levels in lung tissues .
  • Infection Models : In vitro studies using macrophage cultures infected with Leishmania amazonensis showed that certain derivatives exhibited selective cytotoxicity towards infected cells without harming uninfected cells, suggesting a potential for targeted therapy against parasitic infections .

Data Summary

The following table summarizes key findings regarding the biological activity of 3-(1-methyl-1H-tetrazol-5-yl)aniline:

Activity Effect Reference
AntiallergicInhibition of histamine release
AntimicrobialActivity against E. coli, B. subtilis
AnticancerInhibition of Syk kinase
Anti-inflammatoryReduction in cytokine levels

Eigenschaften

IUPAC Name

3-(1-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAMBIEAFCKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560576
Record name 3-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-12-2
Record name 3-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Paar flask 1-methyl-5-(3-nitrophenyl)-tetrazole (28.8 g, 140 mmol) was dissolved in ethyl acetate (430 mL) and methanol (1270 mL) and added to palladium on carbon (2.7 g, 10 wt %). The reaction mixture was hydrogenated for 1.5 hours with vigorous shaking. The reaction mixture was filtered, and concentrated in vacuo to give a white solid (24.0 g, 98%) was used with further purification. 1H NMR (300 MHz, CDCl3), δ: 7.21 (dd, J=8, J′=7, 1H), 6.99 (s, 1H), 6.90 (d, J=7, 1H), 6.76 (d, J=8, 1H), 5.44 (bs, 2H), 4.10 (s, 3H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
1270 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

1-Methyl-5-(3-nitrophenyl)-tetrazole (28.8 g, 140 mmol) was dissolved in ethyl acetate (430 mL) and methanol (1270 mL). Palladium on carbon (2.7 g, 10 wt %) was added and the mixture was shaken under a hydrogen atmosphere (60 psig) for 1.5 hours. The mixture was filtered, and the filtrate was concentrated under vacuum to give a white solid (24.0 g, 98%) which was used without further purification. 1H NMR (300 MHz, CDCl3), δ7.21 (dd, J=8, 7 Hz, 1H), 6.99 (s, 1H), 6.90 (d, J=7 Hz, 1H), 6.76 (d, J=8 Hz, 1H), 5.44 (bs, 2H), 4.10 (s, 3H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
1270 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods III

Procedure details

1-Methyl-5-(3-nitrophenyl)tetrazole (Example 13, 350 mg) was hydrogenated at 20 psi in ethanol (30 ml) using 10% palladium on carbon (35 mg) for 15 minutes. The mixture was filtered then evaporated to dryness in vacuo to give the title compound as a grey solid (220 mg), mp 156°-157° C. Rf 0.23 in dichloromethane/methanol (5:1) on silica plates. 1H NMR (360 MHz, CDCl3) δ3.92 (2H, broad resonance), 4.16 (3H, s), 6.86 (1H, ddd, J1 =J2 =2 Hz, J3 =8 Hz), 7.01 (1H, broad d, J=8 Hz), 7.06 (1H, dd, J1 =J2 =2 Hz), 7.32 (1H, dd, J1 =J2 =8 Hz).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
35 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 2
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 5
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 6
3-(1-methyl-1H-tetrazol-5-yl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.